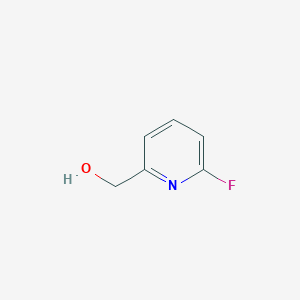

2-Fluoro-6-hydroxymethyl pyridine

Übersicht

Beschreibung

2-Fluoro-6-hydroxymethyl pyridine is a fluorinated pyridine derivative with the molecular formula C6H6FNO.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-hydroxymethyl pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2,6-dihydroxymethyl pyridine with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Fluoro-6-hydroxymethyl pyridine undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form 2-fluoro-6-methylpyridine.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products Formed:

Oxidation: 2-Fluoro-6-formylpyridine or 2-Fluoro-6-carboxypyridine.

Reduction: 2-Fluoro-6-methylpyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluoro-6-hydroxymethyl pyridine serves as an important building block in organic synthesis. Its unique electronic properties facilitate:

- Nucleophilic Substitution Reactions: The presence of fluorine increases the electrophilicity of the aromatic system, enhancing substitution reactions compared to non-fluorinated analogs.

- Synthesis of Complex Molecules: It acts as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antiviral Activity: Research indicates that fluorinated pyridines can enhance the potency of inhibitors targeting viral proteases, such as HIV-1 protease . The incorporation of fluorine into ligand structures has shown to improve binding affinity and antiviral activity.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Inhibitor in HIV-1 protease studies | |

| Related pyridine derivatives | Various biological activities |

Biochemical Applications

The compound's interactions with biological targets are under exploration:

- Nuclear Receptor Activation: Similar compounds have been linked to the activation of nuclear receptors, which play crucial roles in metabolic regulation.

Case Study 1: Synthesis and Evaluation of Antiviral Compounds

A study focused on synthesizing a series of HIV-1 protease inhibitors containing this compound demonstrated enhanced binding affinity compared to traditional inhibitors. The study highlighted how structural modifications could lead to significant improvements in antiviral potency against resistant strains .

Case Study 2: Biocatalytic Synthesis

Research on biocatalytic methods for producing related compounds revealed that using engineered E. coli strains could simplify the synthesis process while maintaining high yields. This method presents a greener alternative to traditional synthetic routes, reducing waste and energy consumption .

Wirkmechanismus

The mechanism of action of 2-Fluoro-6-hydroxymethyl pyridine involves its interaction with various molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2-Fluoropyridine: Lacks the hydroxymethyl group, making it less reactive in certain chemical transformations.

6-Hydroxymethylpyridine: Lacks the fluorine atom, resulting in different electronic properties and reactivity.

2,6-Difluoropyridine: Contains an additional fluorine atom, which can further alter its chemical behavior and applications.

Uniqueness: 2-Fluoro-6-hydroxymethyl pyridine stands out due to the presence of both the fluorine atom and the hydroxymethyl group. This combination imparts unique electronic and steric properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

Biologische Aktivität

2-Fluoro-6-hydroxymethyl pyridine is a pyridine derivative that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This compound exhibits a range of biological effects, including antimicrobial properties, which are critical for the development of new therapeutic agents. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted that derivatives of pyridine compounds often show enhanced antimicrobial effects due to modifications in their structure. Specifically, this compound has been noted for its efficacy against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

Enzymatic Activity

The compound has also been investigated for its role as a substrate in enzymatic reactions. In particular, studies have shown that whole cells of Burkholderia sp. MAK1 can biotransform various pyridine derivatives, including this compound. The enzymatic conversion involves hydroxylation processes that yield various hydroxylated metabolites .

Toxicity Studies

Toxicity assessments are vital for evaluating the safety profile of new compounds. Preliminary studies on the toxicity of this compound indicate that it exhibits moderate toxicity towards certain cell lines, with an LD50 value suggesting growth inhibition at concentrations above 100 µg/mL . Further investigations are necessary to fully understand its toxicological implications.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound from commercially available precursors demonstrated an efficient biocatalytic process. The researchers utilized recombinant E. coli expressing specific enzymes to facilitate the conversion of starting materials into the target compound. The reaction was monitored using high-performance liquid chromatography (HPLC), confirming the successful formation of this compound within a timeframe of approximately 300 minutes .

Case Study 2: Antimicrobial Efficacy

In a comparative analysis, researchers evaluated the antimicrobial efficacy of this compound against traditional antibiotics. The findings revealed that this compound exhibited synergistic effects when combined with commonly used antibiotics like penicillin, enhancing their overall effectiveness against resistant strains.

Eigenschaften

IUPAC Name |

(6-fluoropyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTCZNAMUJIMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476416 | |

| Record name | 2-Fluoro-6-hydroxymethyl pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315180-17-7 | |

| Record name | 6-Fluoro-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315180-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-hydroxymethyl pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-fluoropyridin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.